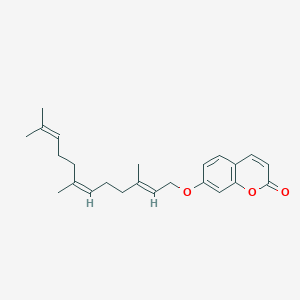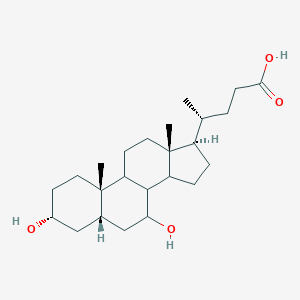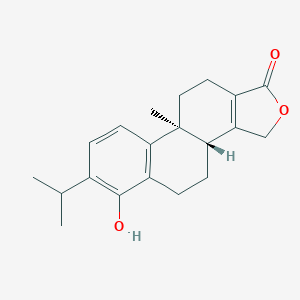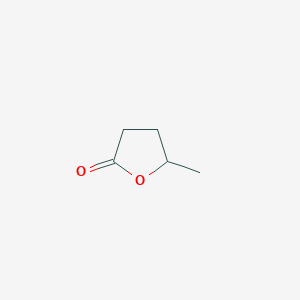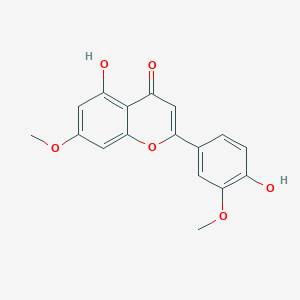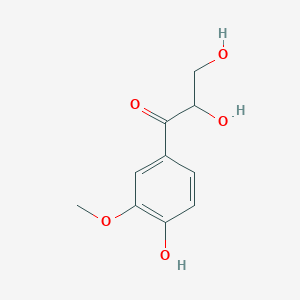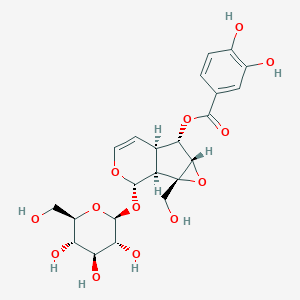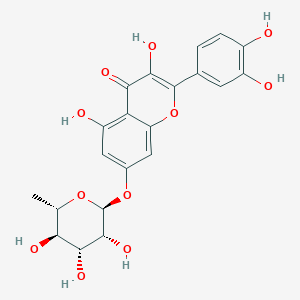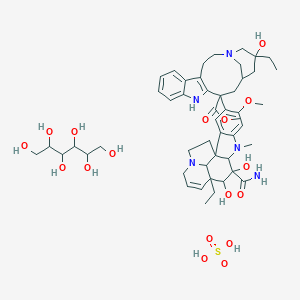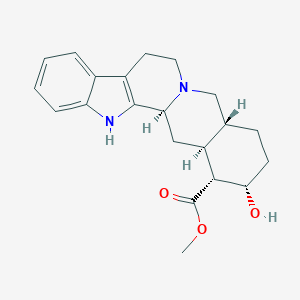
Yohimbine
概述
科学研究应用
作用机制
育亨宾通过阻断突触前 α2-肾上腺素受体发挥作用 . 这种作用会增加去甲肾上腺素和肾上腺素的释放,从而导致副交感神经(胆碱能)活性增强,交感神经(肾上腺素能)活性降低 . 育亨宾对周围血管的影响与利血平相似,但较弱且持续时间较短 .
类似化合物:
利血平: 另一种具有类似肾上腺素受体拮抗作用的吲哚生物碱.
柯里南丁: 与育亨宾在结构上相似,也作为 α2-肾上腺素受体拮抗剂.
阿降碱: 以其抗焦虑和抗抑郁作用而闻名.
独特性: 育亨宾独特的特点是可以穿过血脑屏障并产生中枢神经系统作用,使其在神经药理学研究中具有价值 .
总之,育亨宾是一种用途广泛的化合物,在科学研究、医学和工业领域具有重要的应用。其独特的机制和与肾上腺素受体的相互作用使其成为研究各种生理过程的有价值工具。
安全和危害
Yohimbine may cause nausea, abdominal pain, dizziness, nervousness, and anxiety . Higher doses of this compound may be dangerous; a report from 2005 found that this compound had the highest rate of toxic effects of any botanical product . This compound has been associated with heart attacks and seizures . Because of inaccurate labeling and potential for serious side effects, this compound supplements have been restricted or banned in many countries .
生化分析
Biochemical Properties
Yohimbine is a pharmacologically well-characterized alpha-2-adrenoceptor antagonist with activity in the central and peripheral nervous system . It may also interact with alpha-1-adrenoceptors and, in high concentrations, serotonin and dopamine receptors . This compound is a monoamine oxidase inhibitor, and has the potential to interact with tyramine-containing foods .
Cellular Effects
This compound’s alpha-2-adrenoceptor antagonist activity influences cell function by modulating the activity of adrenoceptors in the central and peripheral nervous system . This can impact cell signaling pathways and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with alpha-2-adrenoceptors, inhibiting their activity . In high concentrations, it can also interact with serotonin and dopamine receptors .
Temporal Effects in Laboratory Settings
Its long history of use in the treatment of erectile dysfunction suggests that it has a stable effect over time .
Dosage Effects in Animal Models
Detailed studies on the dosage effects of this compound in animal models are currently lacking. Its well-documented use in the treatment of erectile dysfunction suggests that it has a positive effect on sexual performance .
Metabolic Pathways
This compound is involved in the metabolic pathways of the central and peripheral nervous system through its interaction with alpha-2-adrenoceptors . It may also affect metabolic flux or metabolite levels through its interactions with serotonin and dopamine receptors .
Transport and Distribution
Its ability to interact with various receptors suggests that it may be transported to different parts of the cell to exert its effects .
Subcellular Localization
Its ability to interact with various receptors suggests that it may be localized to different parts of the cell to exert its effects .
准备方法
合成路线及反应条件: 育亨宾可以通过多种方法合成。一种常见的方法是使用乙醇从阳性木巴豆树皮中提取育亨宾。 该过程包括对树皮进行回流提取,然后进行沉淀、过滤和使用大孔树脂分离 . 然后使用乙酸乙酯洗脱、浓缩和重结晶,得到纯度超过 98% 的育亨宾 .
工业生产方法: 在工业环境中,育亨宾盐酸盐通常通过将育亨宾溶解在甲醇中并加入无水柠檬酸来制备 . 这种方法确保了高产率和纯度,适合用于制药应用 .
化学反应分析
反应类型: 育亨宾会发生各种化学反应,包括水解、氧化和还原 . 水解是 pH 6 和 7 时降解的主要途径,生成育亨宾酸 .
常用试剂和条件:
水解: 通常发生在中性 pH 的水溶液中。
氧化和还原:
主要产物: 水解的主要产物是育亨宾酸 .
相似化合物的比较
Rauwolscine: Another indole alkaloid with similar adrenergic receptor antagonistic properties.
Corynanthine: Shares structural similarities with yohimbine and also acts as an α2-adrenergic receptor antagonist.
Ajmalicine: Known for its anti-anxiety and anti-depressant effects.
Uniqueness: this compound is unique in its ability to cross the blood-brain barrier and produce central nervous system effects, making it valuable for research in neuropharmacology .
属性
IUPAC Name |
methyl (1S,15R,18S,19R,20S)-18-hydroxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3/c1-26-21(25)19-15-10-17-20-14(13-4-2-3-5-16(13)22-20)8-9-23(17)11-12(15)6-7-18(19)24/h2-5,12,15,17-19,22,24H,6-11H2,1H3/t12-,15-,17-,18-,19+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLGXFZZNTVWLAY-SCYLSFHTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C(CCC2C1CC3C4=C(CCN3C2)C5=CC=CC=C5N4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H]1[C@H](CC[C@@H]2[C@@H]1C[C@H]3C4=C(CCN3C2)C5=CC=CC=C5N4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9040130 | |
| Record name | Yohimbine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9040130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Yohimbine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015464 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
3.48e-01 g/L | |
| Record name | Yohimbine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015464 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Yohimbine is a pre-synaptic alpha 2-adrenergic blocking agent. The exact mechanism for its use in impotence has not been fully elucidated. However, yohimbine may exert its beneficial effect on erectile ability through blockade of central alpha 2-adrenergic receptors producing an increase in sympathetic drive secondary to an increase in norepinephrine release and in firing rate of cells in the brain noradrenergic nuclei. Yohimbine-mediated norepinephrine release at the level of the corporeal tissues may also be involved. In addition, beneficial effects may involve other neurotransmitters such as dopamine and serotonin and cholinergic receptors. | |
| Record name | Yohimbine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01392 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
146-48-5, 37247-87-3 | |
| Record name | Yohimbine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=146-48-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Yohimbine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000146485 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Amberlite CG 400 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037247873 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Yohimbine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01392 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Yohimbine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9040130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Yohimbine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.157 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | YOHIMBINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2Y49VWD90Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Yohimbine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015464 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
241 °C | |
| Record name | Yohimbine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01392 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Yohimbine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015464 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Yohimbine?
A: this compound acts primarily as an antagonist at α2-adrenergic receptors (α2-ARs). [, , , , , , , , , ] This means it blocks the action of norepinephrine at these receptors, leading to increased norepinephrine release and activity.
Q2: What are the downstream effects of this compound's interaction with α2-ARs?
A2: By blocking α2-ARs, this compound increases noradrenergic activity. This can lead to various physiological effects, including:
- Increased heart rate and blood pressure: [, , , , ] This is due to increased sympathetic nervous system activity.
- Increased alertness and wakefulness: [, , , , , ] This is a result of enhanced noradrenergic signaling in the central nervous system.
- Modulation of smooth muscle activity: [, , , , ] this compound can affect smooth muscle tone in various tissues, including blood vessels and the gastrointestinal tract.
- Effects on hormone release: [, ] this compound can influence the release of hormones such as growth hormone.
Q3: What is the molecular formula and weight of this compound?
A3: this compound has the molecular formula C21H26N2O3 and a molecular weight of 354.45 g/mol.
Q4: Is there any spectroscopic data available for this compound?
A4: While specific spectroscopic data is not provided in these papers, researchers typically employ techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to characterize this compound's structure and purity.
Q5: How is this compound absorbed and distributed in the body?
A: this compound is well-absorbed after oral administration, reaching peak plasma concentrations within approximately 1 hour. [, ] It is widely distributed throughout the body, crossing the blood-brain barrier. [, ]
Q6: What is the primary route of this compound metabolism and excretion?
A: this compound is primarily metabolized in the liver and excreted in the urine. [, ]
Q7: Has this compound shown efficacy in any in vitro or in vivo models?
A7: Yes, this compound has demonstrated efficacy in various preclinical models:
- Reversal of anesthesia: [, , , , ] this compound can antagonize the effects of α2-AR agonists used in anesthesia, such as xylazine and detomidine.
- Effects on erectile dysfunction: [, ] this compound has shown some efficacy in treating erectile dysfunction, potentially through its effects on vascular smooth muscle and noradrenergic transmission.
Q8: What are the potential adverse effects associated with this compound use?
A8: While not the focus of this Q&A, it's crucial to acknowledge that this compound use can lead to adverse effects, especially at higher doses. These may include:
Q9: Are there any known drug interactions with this compound?
A9: While not discussed extensively in these papers, this compound may interact with other medications, particularly those that affect the adrenergic system. It's crucial to consult relevant resources and research for detailed information on potential drug interactions.
Q10: What analytical methods are used to quantify this compound in biological samples?
A: High-Performance Liquid Chromatography (HPLC) coupled with various detectors, such as UV detectors or Mass Spectrometry (MS), is frequently employed for the quantification of this compound in biological matrices like plasma. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




